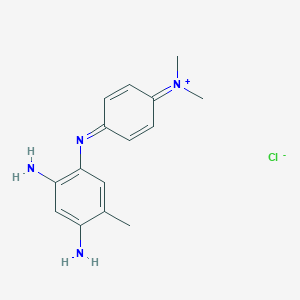
Toluylene blue
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Toluylene blue is synthesized through a series of chemical reactions involving aromatic amines and sulfur compounds. The process typically starts with the nitration of toluene to produce nitrotoluene, which is then reduced to toluidine. The toluidine is subsequently reacted with sulfur and other reagents to form the final dye compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .
化学反应分析
Types of Reactions: Toluylene blue undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The dye can be reduced using reducing agents such as sodium borohydride or zinc dust in the presence of an acid.
Substitution: Substitution reactions involve the replacement of functional groups in the dye molecule, often using halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different staining properties and applications .
科学研究应用
Toluylene blue has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator in various chemical reactions.
Medicine: this compound is used in clinical diagnostics to identify dysplasia and carcinoma in tissues.
作用机制
Toluylene blue exerts its effects by binding to acidic tissue components, such as nucleic acids and polysaccharides. The dye’s metachromatic properties allow it to change color depending on the chemical environment, which enhances the contrast in stained tissues . The molecular targets include DNA and RNA, where the dye intercalates between the nucleic acid bases, providing a clear visualization of cell structures .
相似化合物的比较
Methylene Blue: Another thiazine dye with similar staining properties but different chemical structure.
Azure B: A dye used in combination with methylene blue for staining purposes.
Crystal Violet: A triphenylmethane dye used for similar applications but with different chemical properties.
Uniqueness of Toluylene Blue: this compound is unique due to its high affinity for nucleic acids and its ability to provide sharp contrast in stained tissues. Its metachromatic properties make it particularly valuable for distinguishing between different tissue components, which is not as pronounced in some of the similar compounds .
属性
CAS 编号 |
97-26-7 |
|---|---|
分子式 |
C15H19ClN4 |
分子量 |
290.79 g/mol |
IUPAC 名称 |
[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C15H18N4.ClH/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;/h4-9H,1-3H3,(H3,16,17);1H |
InChI 键 |
SRAVWPVICTXESG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















